molecular formula C17H16N2O4S B2797770 N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1206999-52-1

N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2797770
CAS No.: 1206999-52-1
M. Wt: 344.39
InChI Key: NSJQHGZEBKLGKG-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a ketone, and an indene carboxamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including neurodegenerative disorders and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Safety and Hazards

The safety and hazards of related compounds have been documented . For example, “3-(METHYLSULFONYLAMINO)PHENYLBORONIC ACID” has a melting point of 90-96°C and a boiling point of 433.7±55.0 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with an amine.

    Coupling of the Phenyl and Indene Moieties: The final step involves coupling the phenyl group with the indene core through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield a carboxylic acid, while reduction can yield an alcohol.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The indene core can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound has a similar sulfonamide group but features a cyclopropane ring instead of an indene core.

    N-(phenylcarbamoyl)benzenesulfonamide: This compound has a similar sulfonamide and amide linkage but lacks the indene core.

Uniqueness

N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to the presence of the indene core, which imparts distinct chemical and biological properties. The combination of the sulfonamide, ketone, and indene moieties makes this compound a versatile and valuable molecule for various applications in scientific research and industry.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-24(22,23)19-12-6-4-5-11(9-12)18-17(21)15-10-16(20)14-8-3-2-7-13(14)15/h2-9,15,19H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJQHGZEBKLGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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